5,8-Difluoroquinolin-3-OL
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Overview
Description
5,8-Difluoroquinolin-3-OL is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoroquinolin-3-OL typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which undergoes electrophilic substitution to yield a mixture of fluorinated products, including this compound . Another approach involves cyclization and cycloaddition reactions, as well as nucleophilic displacement of fluorine atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 5,8-Difluoroquinolin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .
Scientific Research Applications
5,8-Difluoroquinolin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: It has shown promise in the development of new antibacterial, antineoplastic, and antiviral agents.
Industry: The compound is used in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 5,8-Difluoroquinolin-3-OL involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits DNA replication, leading to cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,7-Difluoroquinolin-3-OL
Uniqueness: 5,8-Difluoroquinolin-3-OL is unique due to the specific positioning of the fluorine atoms at the 5 and 8 positions on the quinoline ring. This unique substitution pattern can lead to distinct biological activities and chemical reactivity compared to other fluorinated quinolines .
Properties
Molecular Formula |
C9H5F2NO |
---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
5,8-difluoroquinolin-3-ol |
InChI |
InChI=1S/C9H5F2NO/c10-7-1-2-8(11)9-6(7)3-5(13)4-12-9/h1-4,13H |
InChI Key |
LTYCSMXFAPEZQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=C(C=N2)O)F |
Origin of Product |
United States |
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